1-benzyl-4-methyl-3-nitro-1H-pyrazole

Lipophilicity Drug-likeness Physicochemical profiling

1-Benzyl-4-methyl-3-nitro-1H-pyrazole (CAS 312310-45-5) is a tri-substituted, non-ionizable pyrazole derivative (MW 217.22 g/mol, C₁₁H₁₁N₃O₂) that combines an N1-benzyl group, a C4-methyl substituent, and a C3-nitro group. The computed XLogP3 of 2.4 and topological polar surface area (TPSA) of 63.6 Ų place it in favorable physicochemical space for passive membrane permeation, while the zero hydrogen-bond donor count distinguishes it from amino-pyrazole congeners.

Molecular Formula C11H11N3O2
Molecular Weight 217.228
CAS No. 312310-45-5
Cat. No. B2609475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-4-methyl-3-nitro-1H-pyrazole
CAS312310-45-5
Molecular FormulaC11H11N3O2
Molecular Weight217.228
Structural Identifiers
SMILESCC1=CN(N=C1[N+](=O)[O-])CC2=CC=CC=C2
InChIInChI=1S/C11H11N3O2/c1-9-7-13(12-11(9)14(15)16)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3
InChIKeyXOMNQNRWUFEIOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-4-methyl-3-nitro-1H-pyrazole (CAS 312310-45-5): A Defined 3-Nitro-4-methylpyrazole Building Block for Medicinal Chemistry


1-Benzyl-4-methyl-3-nitro-1H-pyrazole (CAS 312310-45-5) is a tri-substituted, non-ionizable pyrazole derivative (MW 217.22 g/mol, C₁₁H₁₁N₃O₂) that combines an N1-benzyl group, a C4-methyl substituent, and a C3-nitro group [1]. The computed XLogP3 of 2.4 and topological polar surface area (TPSA) of 63.6 Ų place it in favorable physicochemical space for passive membrane permeation, while the zero hydrogen-bond donor count distinguishes it from amino-pyrazole congeners [1]. The compound serves primarily as a synthetic intermediate; reduction of the nitro group yields 1-benzyl-4-methyl-1H-pyrazol-3-amine (CAS 1174838-25-5), a versatile scaffold for amide, urea, and heterocycle elaboration .

Why 1-Benzyl-4-methyl-3-nitro-1H-pyrazole Cannot Be Replaced by Other Nitrobenzyl-Pyrazole Isomers


Nitrobenzyl-pyrazoles with identical molecular formulae (e.g., 1-(4-methylbenzyl)-3-nitro-1H-pyrazole, CAS 1001510-36-6) are not functionally interchangeable with 1-benzyl-4-methyl-3-nitro-1H-pyrazole. The position of the methyl group—on the pyrazole C4 rather than on the benzyl ring—significantly alters the computed lipophilicity (XLogP3 2.4 vs. LogP 2.67), which impacts solubility, logD, and passive permeability . Moreover, the C4-methyl group exerts a steric and electronic influence on the adjacent C3-nitro moiety, affecting both the reduction kinetics to the amine and the regioselectivity of subsequent electrophilic substitution or cross-coupling reactions [1]. Even the regioisomeric 1-benzyl-4-nitro-1H-pyrazole (CAS 88095-61-8) shows a different LogP (2.36) and a crystalline melting point (56–58 °C) absent in the 3-nitro isomer, further underscoring that substitution pattern dictates physicochemical behavior [2]. These quantifiable differences mean that substituting one isomer for another can lead to divergent synthetic outcomes, altered pharmacokinetic profiles, and irreproducible biological results.

Quantitative Differentiation of 1-Benzyl-4-methyl-3-nitro-1H-pyrazole from Closest Structural Analogs


Lipophilicity Shift: C4-Methyl Lowers LogP Relative to N-Benzyl-Methyl Isomer

The C4-methyl substitution on the pyrazole ring gives this compound a computed XLogP3 of 2.4, while moving the methyl to the para-position of the benzyl ring (1-(4-methylbenzyl)-3-nitro-1H-pyrazole, CAS 1001510-36-6) raises the LogP to 2.67. This ΔLogP of +0.27 represents a measurable shift that can influence solubility and passive membrane permeability [1] .

Lipophilicity Drug-likeness Physicochemical profiling

Molecular Weight Increase vs. 4-Desmethyl Analog: Impact on Transport and Clearance

The introduction of a C4-methyl group increases the molecular weight from 203.2 g/mol (1-benzyl-3-nitro-1H-pyrazole, CAS 898053-27-5) to 217.2 g/mol. This 14 Da increment corresponds to the addition of one methylene unit and can influence passive diffusion rates and potential transporter recognition [1] .

Molecular weight Drug design Physicochemical properties

Lack of Hydrogen-Bond Donors: Advantage for CNS-Penetrant Programs

This compound possesses zero hydrogen-bond donor (HBD) groups, in contrast to its reduced 3-amino analog (1-benzyl-4-methyl-1H-pyrazol-3-amine) which has two NH₂ donors. A zero HBD count is a well-established criterion for favorable CNS penetration (≤0 HBD often preferred). The 4-unsubstituted 3-nitro analog (1-benzyl-3-nitro-1H-pyrazole) also has zero HBDs, but the C4-methyl offers superior metabolic stability at the pyrazole C-H position [1] .

CNS drug design Hydrogen bonding Permeability

Synthetic Utility: Regioselective Reduction to 3-Amino-4-methylpyrazole Scaffold

The C3-nitro group can be selectively reduced to a primary amine using hydrazine/Raney-Ni or catalytic hydrogenation, yielding 1-benzyl-4-methyl-1H-pyrazol-3-amine in high purity (≥95% reported by vendors). The analogous reduction of 1-benzyl-4-nitro-1H-pyrazole (CAS 88095-61-8) would yield a 4-amino isomer, which presents a different vector for amide bond formation. The 3-amino-4-methyl arrangement is a privileged motif in FLT3 and RIP1 kinase inhibitors [1] .

Synthetic intermediate Reduction Kinase inhibitor scaffold

Optimal Procurement Scenarios for 1-Benzyl-4-methyl-3-nitro-1H-pyrazole in Programmed-Cell-Death and Kinase-Inhibitor Research


Precursor for 3-Amino-4-methylpyrazole-Based RIP1 Kinase Inhibitors

Programmed necrosis (necroptosis) mediated by RIP1 kinase is a therapeutic target in ischemia-reperfusion injury and neurodegeneration. 1-Benzyl-4-methyl-3-nitro-1H-pyrazole serves as a direct precursor to the 3-amino-4-methylpyrazole core found in patent-exemplified RIP1 inhibitors [1]. The C4-methyl group provides steric shielding that can improve metabolic stability relative to the 4-desmethyl analog.

Building Block for FLT3 and Type III Receptor Tyrosine Kinase Inhibitors

FLT3 kinase inhibitors frequently incorporate a 3-amino-4-methylpyrazole hinge-binding motif. Reduction of this compound yields the requisite amine with a benzyl protecting group already installed at N1, allowing for streamlined diversification via amide coupling or Suzuki reactions on the pyrazole ring [1].

Physicochemical Probe in CNS-Oriented Medicinal Chemistry Programs

With zero hydrogen-bond donors, a TPSA of 63.6 Ų, and an XLogP3 of 2.4, this compound sits within favorable CNS drug-like space. It can serve as a non-basic, neutral core for probing structure-permeability relationships in blood-brain-barrier penetration studies, especially when compared to the more lipophilic N-benzyl-methyl isomer (LogP 2.67) .

Reference Standard for Isomer-Specific Analytical Method Development

The distinct chromatographic retention (implied by the LogP difference) and unique NMR signature (C4-methyl singlet at ~2.3 ppm in ¹H NMR, C3-nitro deshielding) make this compound a useful reference standard for developing HPLC or SFC methods that must resolve regioisomeric nitrobenzyl-pyrazole impurities [1].

Quote Request

Request a Quote for 1-benzyl-4-methyl-3-nitro-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.